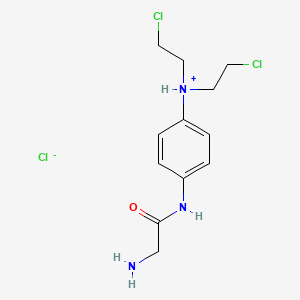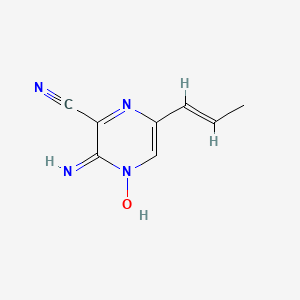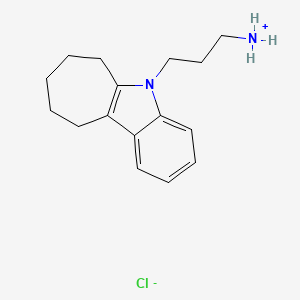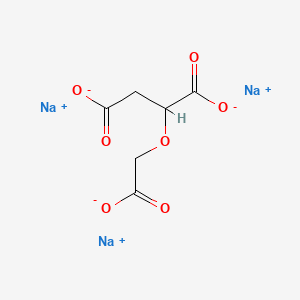
Trisodium (carboxylatomethoxy)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium (carboxylatomethoxy)succinate is an organic compound with the chemical formula C8H11Na3O7. It is commonly used as a metal cleaning agent, buffer, and complexing agent . The compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trisodium (carboxylatomethoxy)succinate typically involves the reaction of 1,2,3-trimellitic anhydride with an alkaline aqueous solution of an alkali metal . The process can be summarized as follows:
Formation of Trisodium Salt: 1,2,3-trimellitic anhydride reacts with an alkaline aqueous solution to form the trisodium salt.
Esterification: The trisodium salt is then esterified with dimethyl carbonate.
Crystallization: The final product is obtained through crystallization.
Industrial Production Methods: Industrial production methods follow similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trisodium (carboxylatomethoxy)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Trisodium (carboxylatomethoxy)succinate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes for metal cleaning and as a buffering agent.
Mecanismo De Acción
The mechanism of action of trisodium (carboxylatomethoxy)succinate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets and pathways involved include:
Chelation: The carboxylate and methoxy groups in the compound bind to metal ions, forming stable chelates.
Comparación Con Compuestos Similares
Trisodium citrate: Another trisodium salt with chelating properties.
Trisodium phosphate: Used as a cleaning agent and also has chelating abilities.
Disodium EDTA: A well-known chelating agent used in various applications.
Uniqueness: Trisodium (carboxylatomethoxy)succinate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable chelation is required .
Propiedades
Número CAS |
34128-01-3 |
|---|---|
Fórmula molecular |
C6H5Na3O7 |
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
trisodium;2-(carboxylatomethoxy)butanedioate |
InChI |
InChI=1S/C6H8O7.3Na/c7-4(8)1-3(6(11)12)13-2-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 |
Clave InChI |
MPSJHIAGGNGGEZ-UHFFFAOYSA-K |
SMILES canónico |
C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


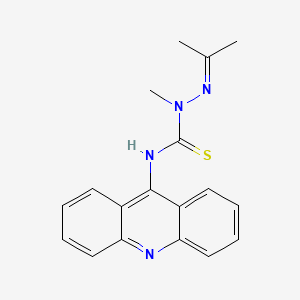
![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
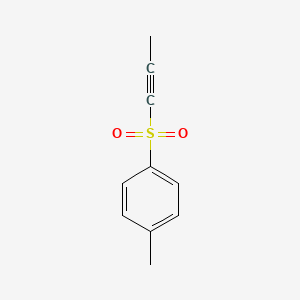

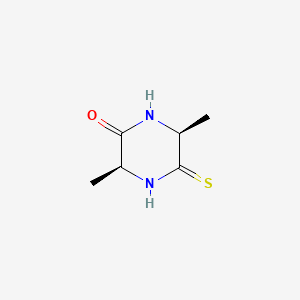

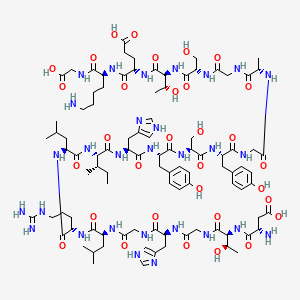
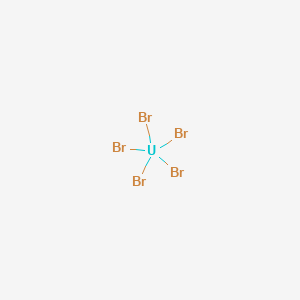
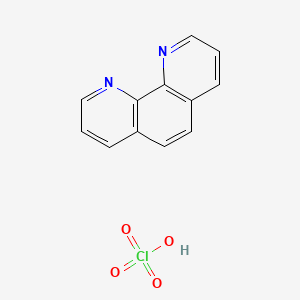
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
